molecular formula C16H17NO2 B2525444 (E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide CAS No. 514824-37-4

(E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide

Cat. No.: B2525444
CAS No.: 514824-37-4
M. Wt: 255.317
InChI Key: LPLKPEABGFLQMS-ZHACJKMWSA-N
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Description

(E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their applications in various fields, including polymer chemistry, pharmaceuticals, and agrochemicals. This compound features a benzyl group, a methyl group, and a furan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide typically involves the following steps:

    Starting Materials: Benzylamine, methylamine, and 5-methylfuran-2-carboxylic acid.

    Reaction: The carboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl₂).

    Amidation: The acyl chloride is then reacted with benzylamine and methylamine to form the desired acrylamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and acrylamide group are key functional groups that contribute to its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methylacrylamide: Lacks the furan ring, making it less reactive in certain chemical reactions.

    N-benzylacrylamide: Lacks both the methyl group and the furan ring, resulting in different chemical properties.

    N-methyl-3-(5-methylfuran-2-yl)acrylamide:

Properties

IUPAC Name

(E)-N-benzyl-N-methyl-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-13-8-9-15(19-13)10-11-16(18)17(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLKPEABGFLQMS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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